2-(3-Phenylprop-2-enylsulfanyl)aniline
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Overview
Description
2-(3-Phenylprop-2-enylsulfanyl)aniline is an organic compound characterized by the presence of a sulfanyl group attached to an aniline moiety. This compound is known for its unique chemical structure, which includes a phenyl group and a propenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylprop-2-enylsulfanyl)aniline typically involves the reaction of aniline with 3-phenyl-2-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenylprop-2-enylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(3-Phenylprop-2-enylsulfanyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Phenylprop-2-enylsulfanyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Phenyl-2-propenyl)thio]aniline
- 2-[(3-Phenyl-2-propenyl)sulfanyl]phenylamine
- 2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}aniline
Uniqueness
2-(3-Phenylprop-2-enylsulfanyl)aniline stands out due to its unique combination of a sulfanyl group and an aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H15NS |
---|---|
Molecular Weight |
241.4 g/mol |
IUPAC Name |
2-(3-phenylprop-2-enylsulfanyl)aniline |
InChI |
InChI=1S/C15H15NS/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-11H,12,16H2 |
InChI Key |
RGJKZILYUANHCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=CC=CC=C2N |
Origin of Product |
United States |
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